molecular formula C19H19NO2 B3009781 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one CAS No. 923163-67-1

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one

Cat. No.: B3009781
CAS No.: 923163-67-1
M. Wt: 293.366
InChI Key: XFGGRCZTJRTFAX-UHFFFAOYSA-N
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Description

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a tert-butylphenyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one typically involves the condensation of 4-tert-butylbenzaldehyde with 6-amino-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-nitro-2-(4-tert-butylphenyl)-4H-chromen-4-one.

    Reduction: Formation of 6-amino-2-(4-tert-butylphenyl)chroman.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-methylphenyl)-4H-chromen-4-one
  • 6-amino-2-(4-ethylphenyl)-4H-chromen-4-one
  • 6-amino-2-(4-isopropylphenyl)-4H-chromen-4-one

Uniqueness

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s stability and selectivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

6-amino-2-(4-tert-butylphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-19(2,3)13-6-4-12(5-7-13)18-11-16(21)15-10-14(20)8-9-17(15)22-18/h4-11H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGGRCZTJRTFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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